(1-(6-Ethoxypyrimidin-4-yl)piperidin-2-yl)methanol
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Overview
Description
(1-(6-Ethoxypyrimidin-4-yl)piperidin-2-yl)methanol: is a compound that features a piperidine ring substituted with a pyrimidine moiety and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-2-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or through hydrogenation of pyridine derivatives.
Substitution with Pyrimidine Moiety:
Ethoxylation: The ethoxy group is introduced through an etherification reaction, often using ethyl alcohol in the presence of a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using hydrogenation catalysts like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (1-(6-Ethoxypyrimidin-4-yl)piperidin-2-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
This compound may be explored for its potential biological activities. Piperidine and pyrimidine derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The presence of the piperidine ring, which is a common motif in many pharmaceuticals, suggests that it could interact with biological targets effectively .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism by which (1-(6-Ethoxypyrimidin-4-yl)piperidin-2-yl)methanol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The piperidine ring could mimic natural substrates or inhibitors, while the pyrimidine moiety could engage in hydrogen bonding or π-π interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
(1-(6-Methoxypyrimidin-4-yl)piperidin-2-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)methanol: Contains a chlorine atom instead of an ethoxy group.
(1-(6-Hydroxypyrimidin-4-yl)piperidin-2-yl)methanol: Features a hydroxyl group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in (1-(6-Ethoxypyrimidin-4-yl)piperidin-2-yl)methanol may confer unique properties such as increased lipophilicity, which could affect its solubility and permeability in biological systems. This could make it more effective in crossing cell membranes or interacting with hydrophobic pockets in proteins .
Properties
IUPAC Name |
[1-(6-ethoxypyrimidin-4-yl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-17-12-7-11(13-9-14-12)15-6-4-3-5-10(15)8-16/h7,9-10,16H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLJVQFYGSWXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCCCC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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